3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol

Übersicht

Beschreibung

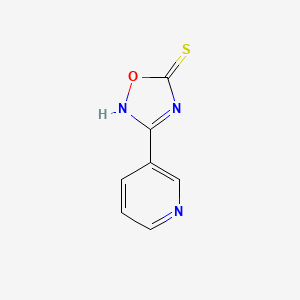

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural properties and wide range of biological activities. The compound consists of a five-membered ring containing one oxygen and two nitrogen atoms, with a thione group at the 5-position and a pyridinyl group at the 3-position. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- typically involves the cyclization of amidoximes with thioamides under acidic conditions. One common method includes the reaction of pyridine-3-carboxamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the desired oxadiazole ring . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol exhibits significant antimicrobial properties. Derivatives of this compound have demonstrated effectiveness against various pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µM |

| This compound | Escherichia coli | 16 µM |

Studies have shown that compounds containing the 1,2,4-oxadiazole scaffold possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives has been a focal point in recent studies. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa (cervical cancer) | 5.0 |

| Derivative B | MCF7 (breast cancer) | 3.5 |

In vitro assays demonstrate that these compounds can induce cytotoxicity in multiple cancer cell lines, with IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. Certain derivatives have been shown to exhibit significant anti-inflammatory activity comparable to established drugs like Indomethacin .

Industrial Applications

The unique chemical properties of this compound make it suitable for use in the development of agrochemicals and materials science. Its ability to act as a building block for synthesizing more complex heterocyclic compounds is particularly valuable in industrial applications .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound across various applications:

- Antimicrobial Studies : Research conducted by Dhumal et al. demonstrated that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against Mycobacterium bovis BCG .

- Anticancer Evaluations : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of new oxadiazole derivatives that showed promising anticancer activity against several cancer cell lines .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of oxadiazole derivatives revealed their potential as therapeutic agents comparable to traditional non-steroidal anti-inflammatory drugs .

Wirkmechanismus

The biological activity of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is unique among oxadiazole derivatives due to the presence of both a thione and a pyridinyl group. Similar compounds include:

1,2,4-Oxadiazole-5(2H)-one, 3-(3-pyridinyl)-: This compound has a carbonyl group instead of a thione group, which affects its reactivity and biological activity.

1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-: This isomer has the pyridinyl group at the 4-position, which can lead to different biological activities and chemical reactivity.

Biologische Aktivität

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring is known for its pharmacological significance, exhibiting various biological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of pyridine derivatives with appropriate thioketones or thiosemicarbazides. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of oxadiazole derivatives. For instance:

- Study Findings : A series of 1,2,4-oxadiazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, showing enhanced activity compared to standard antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 4 | S. aureus |

| 2 | 8 | E. coli |

| 3 | 16 | Pseudomonas aeruginosa |

Antifungal Activity

The antifungal properties of oxadiazoles have also been explored. Compounds were tested against Candida albicans and Aspergillus flavus:

- Results : The synthesized oxadiazole derivatives showed antifungal activity with MIC values between 64 to 256 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Case Study : In vitro studies indicated that certain oxadiazole derivatives inhibited the growth of colon carcinoma cell lines (HCT116) with GI50 values ranging from 0.40 to 15.8 µM .

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| NSC-776965 | 1.41 | HCT116 |

| NSC-776971 | 14.9 | HCT116 |

Anti-inflammatory Activity

Research has identified anti-inflammatory effects associated with oxadiazole derivatives:

- Mechanism : The compounds were shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory action .

Mechanistic Studies

The biological activities of oxadiazoles can often be attributed to their ability to interact with specific biological targets:

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNBWTWYAPOXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188105 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345631-78-9 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.